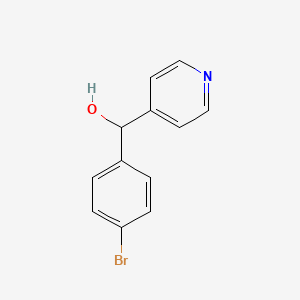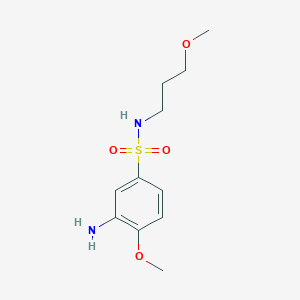
3-amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C10H16N2O3S It is a derivative of benzenesulfonamide, featuring an amino group at the 3-position, a methoxy group at the 4-position, and a methoxypropyl group attached to the nitrogen atom of the sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzenesulfonyl chloride and 3-methoxypropylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 3-nitro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of various derivatives depending on the substituent.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile building block for pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand the interaction of sulfonamide derivatives with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, modulating their activity. The specific mechanism would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: Similar structure but lacks the methoxy group at the 4-position.
3-Amino-4-methoxybenzamide: Similar structure but lacks the sulfonamide group.
Propiedades
Fórmula molecular |
C11H18N2O4S |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
3-amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H18N2O4S/c1-16-7-3-6-13-18(14,15)9-4-5-11(17-2)10(12)8-9/h4-5,8,13H,3,6-7,12H2,1-2H3 |
Clave InChI |
OUTATQZTRAEWPS-UHFFFAOYSA-N |
SMILES canónico |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


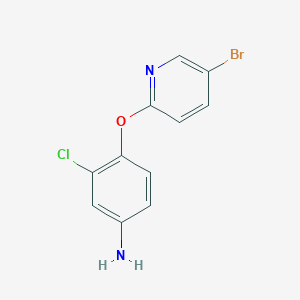

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
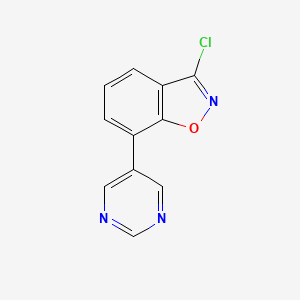
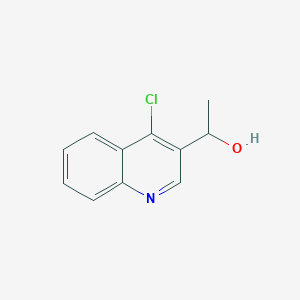
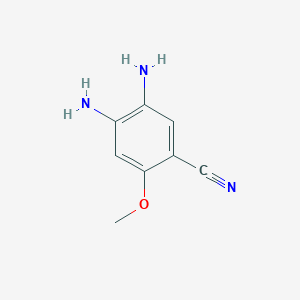
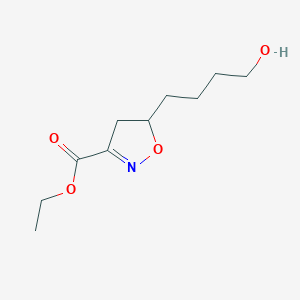
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
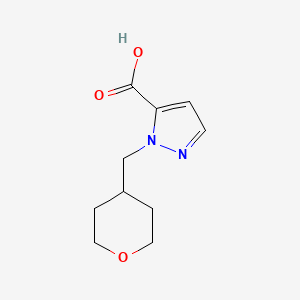
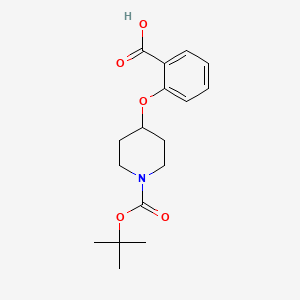
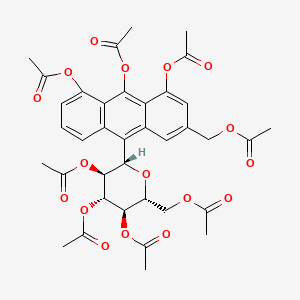
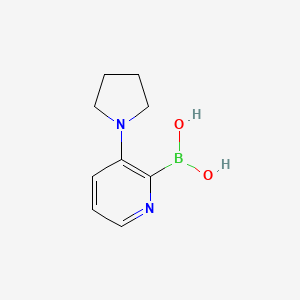
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)
